molecular formula C17H12O4 B11847605 4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]- CAS No. 49753-40-4

4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-

Cat. No.: B11847605
CAS No.: 49753-40-4
M. Wt: 280.27 g/mol
InChI Key: NTLXENIZXWZRJA-UHFFFAOYSA-N
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Description

4-(4-oxo-4H-chromen-2-yl)phenyl acetate is a chemical compound that belongs to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities This compound is characterized by the presence of a chromone core structure, which is a benzopyranone ring system, and an acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-4H-chromen-2-yl)phenyl acetate typically involves the condensation of appropriate starting materials followed by acetylation. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization to form the chromone core. The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of 4-(4-oxo-4H-chromen-2-yl)phenyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-4H-chromen-2-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-oxo-4H-chromen-2-yl)phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-oxo-4H-chromen-2-yl)phenyl acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-oxo-4H-chromen-2-yl)phenyl acetate is unique due to its specific structural features, such as the presence of an acetate group on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

CAS No.

49753-40-4

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

[4-(4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C17H12O4/c1-11(18)20-13-8-6-12(7-9-13)17-10-15(19)14-4-2-3-5-16(14)21-17/h2-10H,1H3

InChI Key

NTLXENIZXWZRJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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